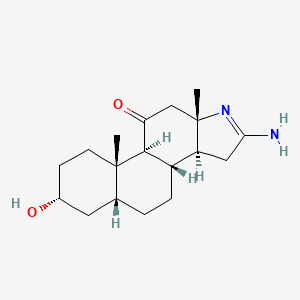
Quinoline Yellow
Descripción general
Descripción
Quinoline Yellow is a synthetic yellow dye belonging to the quinophthalone family. It is widely used in various industries, including food, cosmetics, and pharmaceuticals, due to its vibrant yellow color. The compound is known for its stability and insolubility in water, making it suitable for applications requiring long-lasting color.
Mecanismo De Acción
Target of Action
Quinoline Yellow, also known as Quinophthalone, is a synthetic dye widely used in the food and pharmaceutical industries . It is a mixture of organic compounds derived from the dye this compound SS . It is known to interact with human serum albumin (hsa), a major protein in human blood plasma .
Mode of Action
It is known to interact with HSA, affecting its structural and functional properties . This interaction process involves the formation of a this compound-HSA complex, stabilized by moderate affinity . Hydrophobic forces and hydrogen bonding play major roles in the binding of this compound to HSA .
Biochemical Pathways
Quinoline derivatives, however, have been reported to exhibit a broad spectrum of bioactivity, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
It is known that this compound is water-soluble due to the presence of sulfonate groups , which may influence its bioavailability and distribution in the body.
Result of Action
It has been reported that this compound can cause microenvironmental perturbations around the fluorophores and secondary structure changes in hsa . This suggests that this compound may have significant effects on protein structure and function.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its water solubility may affect its distribution and bioavailability in different environments . Furthermore, the presence of other substances, such as proteins in the case of HSA, can influence the binding and action of this compound .
Análisis Bioquímico
Biochemical Properties
Quinoline Yellow can be detected by the fluorescence quenching effect of Carbon quantum dots (CQDs) . The change rate of fluorescence intensity of CQDs has a good linear relationship with varying concentrations of this compound .
Cellular Effects
It is known that excessive use of this compound can potentially lead to neurological disorders such as attention deficit hyperactivity disorder and a range of adverse reactions, including respiratory diseases and skin rashes .
Molecular Mechanism
It is known that it can be detected by utilizing the inner filter effect and dynamic quenching effect .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been successfully detected in real beverage samples using CQDs, with the recovery rates of 90.6%-110.4% and the relative standard deviation of 4.3%–6.3% .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Quinoline Yellow is typically synthesized through the condensation of quinaldine (2-methylquinoline) with phthalic anhydride. The reaction is carried out by fusion at approximately 220°C in the presence of zinc chloride. The product is then sulfonated with oleum at around 90°C to produce the final dye .
Industrial Production Methods
In industrial settings, this compound is produced using high-speed counter-current chromatography for separation and purification. The process involves dissolving the crude product in water, extracting it with n-butyl alcohol, and then performing reduced-pressure evaporation and drying. The final product is obtained through gel column chromatography separation and further drying .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline Yellow undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions, particularly in the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitrobenzene and sulfuric acid.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products
The major products formed from these reactions include various quinoline derivatives, which are used in different applications, such as pharmaceuticals and dyes .
Aplicaciones Científicas De Investigación
Quinoline Yellow has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical processes and as a pH indicator.
Biology: The compound is used in staining techniques for microscopy.
Medicine: this compound is used in the formulation of certain medications and as a diagnostic tool.
Industry: It is widely used in the food, textile, and paper industries as a colorant
Comparación Con Compuestos Similares
Quinoline Yellow is unique due to its extended π-conjugated system and the presence of a quinoline ring. Similar compounds include:
Quinophthalone: Another member of the quinophthalone family, used in similar applications.
Pyridine Yellow: Contains a pyridine ring instead of a quinoline ring, used as a dye.
Indan-1,3-dione derivatives: These compounds have similar structures and are used in various industrial applications
This compound stands out due to its specific molecular structure, which provides unique properties such as high photostability and vibrant color.
Propiedades
IUPAC Name |
2-quinolin-2-ylindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-17-12-6-2-3-7-13(12)18(21)16(17)15-10-9-11-5-1-4-8-14(11)19-15/h1-10,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMJMCDDWKSTTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
| Record name | D & C YELLOW 11 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873130 | |
| Record name | Quinophthalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
D & c yellow 11 appears as bright greenish yellow solid or canary yellow powder. (NTP, 1992), Yellow powder or granules, Bright greenish yellow or canary yellow solid; [CAMEO] | |
| Record name | D & C YELLOW 11 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | QUINOLINE YELLOW | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | C.I. Solvent Yellow 33 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10298 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.169 mg/L at 25 °C, In ethylene glycol monomethyl ether, 3 mg/mL; ethanol, 0.3 mg/mL, Soluble in acetone, benzene, toluene and xylene; slightly soluble in ethyl acetate, linseed oil, mineral oil, paraffin wax and stearic acid | |
| Record name | D & C YELLOW 11 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | D & C Yellow no. 11 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8052 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | C.I. Solvent Yellow 33 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10298 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Bright greenish yellow, Yellow brown in concentrated H2SO4, yellow flocculent precipitate in dilution, Yellow-gold powder | |
CAS No. |
8003-22-3, 83-08-9 | |
| Record name | D & C YELLOW 11 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-(2-Quinolinyl)-1H-indene-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinophthalone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinophthalone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinophthalone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinophthalone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | C.I. Solvent Yellow 33 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(2-quinolinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinophthalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-isobenzofurandione, reaction products with methylquinoline and quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-quinolyl)-1H-indene-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D&C YELLOW NO. 11 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44F3HYL954 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D & C Yellow no. 11 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8052 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
320 °F (Sublimes) (NTP, 1992), 241 °C | |
| Record name | D & C YELLOW 11 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | D & C Yellow no. 11 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8052 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Quinoline Yellow?
A1: this compound, specifically the unsulfonated form also known as Quinophthalone, has the molecular formula C18H11NO2 and a molecular weight of 273.28 g/mol.
Q2: Is there a difference between this compound and D&C Yellow No. 10?
A2: While both are often used interchangeably, there is a distinction. D&C Yellow No. 10 is a specific form of this compound primarily used in drugs and cosmetics in the United States. It consists predominantly of the mono-sulfonated derivatives of Quinophthalone. [] The exact composition and regulations surrounding this compound vary between countries. []
Q3: What spectroscopic data is available for this compound?
A3: Various studies employ techniques like UV-Vis spectrophotometry, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry for the characterization and quantification of this compound and its derivatives. [, , , , , ] For instance, the maximum UV-Vis absorbance for this compound is often observed around 414 nm. []
Q4: What are the common applications of this compound?
A4: this compound is widely used as a colorant in various industries. This includes:
- Food Industry: Used in beverages, candies, ice cream, and more. [, , , , ]
- Pharmaceuticals: Used as a colorant in tablets and syrups. [, ]
- Cosmetics: Found in certain cosmetics. [, , , ]
- Textiles: Utilized as a dye for wool, silk, and nylon, although less frequently due to limited light fastness. []
- Plastics: Used in the coloring of certain plastics. [, ]
Q5: Does this compound degrade upon exposure to light?
A5: Yes, this compound exhibits sensitivity to light and can undergo photofading. Interestingly, studies show that the introduction of benzo-annelation at specific positions can either enhance or reduce its photofading rate. []
Q6: What factors affect the adsorption of this compound onto materials like activated carbon?
A6: Research indicates that the adsorption of this compound onto granular activated carbon is significantly influenced by pH and temperature. Acidic pH and elevated temperatures generally enhance the adsorption process. [, ]
Q7: Are there any known catalytic applications of this compound?
A7: While this compound is primarily known as a colorant, its potential catalytic properties have not been extensively explored in the provided research. Further investigation is needed to assess its suitability for catalytic applications.
Q8: Have computational methods been used to study this compound?
A8: Yes, computational chemistry techniques, such as molecular docking and simulations, have been employed to understand the interactions of this compound with biological molecules. For example, studies have investigated its binding affinity and interaction mechanisms with proteins like α-lactalbumin. []
Q9: What are the potential health concerns associated with this compound?
A9: While generally considered safe at approved levels, some concerns exist regarding the excessive consumption of this compound, particularly in children:
- Hyperactivity: Some studies suggest a possible link between this compound and increased hyperactivity in susceptible children. []
- Allergic Reactions: this compound and its related compounds, such as Quinophthalone, have been identified as potential allergens. [, , , ]
- Organ Toxicity: Animal studies have shown that high doses of this compound can lead to liver and kidney damage in rats. []
Q10: Are there regulatory limits on the use of this compound in food and other products?
A10: Yes, the use of this compound as a food additive is regulated in many countries. The specific regulations and permitted levels vary. For instance, in the United States, the Food and Drug Administration (FDA) regulates its use and sets limits on its concentration in food and cosmetics. [, ]
Q11: Is there evidence of this compound contamination in food products?
A11: Yes, studies have reported the presence of this compound in food products where its use is not permitted or exceeds the allowed limits. For example, researchers found unauthorized this compound in Iranian barbecued chicken samples, highlighting the need for strict quality control measures. []
Q12: Are there any drug delivery systems that utilize this compound?
A12: The provided research does not delve into the use of this compound in specific drug delivery systems. Its potential applications in this field remain to be explored.
Q13: Are there known biomarkers associated with this compound exposure or its effects?
A13: Currently, there is limited research identifying specific biomarkers directly linked to this compound exposure or its effects.
Q14: What analytical techniques are commonly employed for the analysis of this compound?
A14: Several analytical methods are utilized to identify and quantify this compound in various matrices:
- High-Performance Liquid Chromatography (HPLC): Frequently used for separating and quantifying this compound and its derivatives in food products, pharmaceuticals, and other complex mixtures. [, , , , , , ]
- Spectrophotometry: Methods like derivative spectrophotometry and ratio spectra derivative spectrophotometry offer simple and cost-effective alternatives for analyzing this compound, particularly in binary and ternary mixtures. [, , ]
- Voltammetry: Cathodic stripping voltammetry provides a sensitive electrochemical approach for detecting and quantifying this compound in the presence of other food colorants. []
Q15: How is the quality of this compound controlled during manufacturing?
A15: Manufacturers typically implement strict quality control measures throughout the production process to ensure the purity, consistency, and compliance of this compound with regulatory standards. This often involves techniques like HPLC, spectrophotometry, and other analytical methods to monitor the levels of the dye and any potential contaminants. [, ]
Q16: What is the environmental impact of this compound?
A16: Research on the environmental fate and ecotoxicological effects of this compound is somewhat limited. Studies examining its biodegradability and potential toxicity to aquatic organisms are necessary to fully assess its environmental impact. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















